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Compound of Interest

Compound Name: 2-Acetyl-4-methylpyridine

Cat. No.: B1362710 Get Quote

Introduction: The Strategic Value of a Substituted
Pyridine
In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged

scaffold," a core structural motif present in a multitude of approved therapeutic agents.[1] Its

unique electronic properties, metabolic stability, and ability to engage in crucial hydrogen

bonding interactions make it a cornerstone for medicinal chemists.[1] Within this important

class of heterocycles, 2-acetyl-4-methylpyridine emerges as a particularly valuable building

block. Its strategic placement of a reactive acetyl group and a modulating methyl group on the

pyridine core provides a versatile platform for the synthesis of complex molecular architectures,

especially in the realm of targeted therapies such as kinase inhibitors.

This technical guide offers an in-depth exploration of 2-acetyl-4-methylpyridine as a key

starting material in medicinal chemistry. We will delve into its intrinsic properties, showcase its

application in the synthesis of biologically active molecules, and provide detailed protocols for

its derivatization. This document is intended for researchers, scientists, and drug development

professionals seeking to leverage this scaffold in their quest for novel therapeutics.

Physicochemical Properties and Handling
A thorough understanding of the physical and chemical characteristics of a building block is

paramount for its effective and safe utilization in synthesis.
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Property Value Reference(s)

Molecular Formula C₈H₉NO [2]

Molecular Weight 135.17 g/mol [2]

CAS Number 59576-26-0 [2]

Appearance
Clear, slight yellow to yellow

liquid or solid

Melting Point 30-34 °C [2]

Boiling Point 95-97 °C at 15 Torr

Purity
≥ 98% (GC) is commercially

available

Storage Store at 0-8°C

Safety and Handling: 2-Acetyl-4-methylpyridine is irritating to the eyes, respiratory system,

and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat, should be worn at all times. All manipulations should be performed in a well-

ventilated fume hood.

The Rationale for Employing 2-Acetyl-4-
methylpyridine in Drug Design
The utility of 2-acetyl-4-methylpyridine in medicinal chemistry is not arbitrary; it is a result of

the specific functionalities and their arrangement on the pyridine ring.

The 2-Acetyl Group: A Gateway to Diverse Functionality
The acetyl group at the 2-position is a versatile synthetic handle, enabling a wide array of

chemical transformations:

Condensation Reactions: The carbonyl group readily participates in aldol and Claisen-

Schmidt condensations to form α,β-unsaturated ketones, which are precursors to various

heterocyclic systems.
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Formation of Heterocycles: The acetyl group can be a key component in the construction of

fused ring systems, such as pyrimidines and pyridopyrimidines, which are common cores in

kinase inhibitors.

Reductive Amination: The ketone can be converted to an amine, providing a vector for

introducing diverse side chains.

Formation of Imines and Oximes: The carbonyl group can be readily converted to imines,

oximes, and other derivatives, which can act as key pharmacophoric elements or be further

functionalized.

The 4-Methyl Group: A Subtle but Significant Modulator
The methyl group at the 4-position, while seemingly simple, plays a crucial role in fine-tuning

the properties of the final drug candidate:

Steric Influence: The methyl group can provide beneficial steric interactions within a target's

binding pocket, enhancing potency and selectivity.

Improved Physicochemical Properties: The addition of a methyl group can favorably impact a

molecule's lipophilicity, which in turn can influence its absorption, distribution, metabolism,

and excretion (ADME) properties, potentially leading to improved oral bioavailability.[3]

Blocking Metabolic Sites: In some cases, a methyl group can block a potential site of

metabolism, increasing the metabolic stability and half-life of a drug.

The Pyridine Core: A Privileged Scaffold
The pyridine ring itself imparts several advantageous properties:

Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, a

critical interaction for binding to many biological targets, particularly the hinge region of

kinases.

Aromatic Interactions: The aromatic ring can engage in π-stacking and other non-covalent

interactions with amino acid residues in the target protein.
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Metabolic Stability: The pyridine ring is generally more resistant to metabolic degradation

compared to a benzene ring.[1]

Application in Kinase Inhibitor Synthesis: A
Representative Workflow
Protein kinases are a major class of drug targets, particularly in oncology. The 2-aminopyridine

scaffold is a well-established pharmacophore for kinase inhibitors, with the amino group

forming key hydrogen bonds with the kinase hinge region. 2-Acetyl-4-methylpyridine can be

a valuable precursor for the synthesis of such inhibitors.

The following diagram illustrates a conceptual workflow for the synthesis of a hypothetical

kinase inhibitor starting from 2-acetyl-4-methylpyridine.
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Caption: Conceptual workflow for kinase inhibitor synthesis.
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Detailed Protocols
The following protocols are representative examples of key transformations that can be

performed on 2-acetyl-4-methylpyridine and its derivatives. These should be considered as

starting points and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 2-Amino-4-methylpyridine via
Beckmann Rearrangement (A Representative Protocol)
This protocol describes a common method to convert an acetylpyridine to an aminopyridine, a

crucial step in preparing many kinase inhibitor scaffolds.

Objective: To synthesize 2-amino-4-methylpyridine from 2-acetyl-4-methylpyridine.

Materials:

2-Acetyl-4-methylpyridine

Hydroxylamine hydrochloride

Sodium hydroxide

Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

Appropriate solvents (e.g., ethanol, water, diethyl ether)

Standard laboratory glassware for synthesis and workup

Procedure:

Oxime Formation:

Dissolve hydroxylamine hydrochloride in water and add a solution of sodium hydroxide.

To this solution, add 2-acetyl-4-methylpyridine and stir at room temperature.

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is

consumed.
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The resulting oxime can be isolated by filtration or extraction.

Beckmann Rearrangement:

Dissolve the dried oxime in an appropriate solvent (e.g., diethyl ether, THF).

Cool the solution in an ice bath and slowly add a rearranging agent such as phosphorus

pentachloride or thionyl chloride.

Allow the reaction to warm to room temperature and stir until completion (monitored by

TLC).

Carefully quench the reaction with water or a saturated aqueous solution of sodium

bicarbonate.

Hydrolysis and Workup:

The resulting amide intermediate is then hydrolyzed under acidic or basic conditions to

yield 2-amino-4-methylpyridine.

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be purified by column chromatography or recrystallization.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C

NMR, and mass spectrometry.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a 2-
Amino-5-bromo-4-methylpyridine Derivative (A
Representative Protocol)
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a

brominated aminopyridine derivative with a boronic acid, a key C-C bond-forming reaction in

the synthesis of many kinase inhibitors.
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Objective: To synthesize a 2-amino-4-methyl-5-arylpyridine derivative.

Materials:

2-Amino-5-bromo-4-methylpyridine (synthesized from 2-amino-4-methylpyridine)

Arylboronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

Base (e.g., K₂CO₃, Cs₂CO₃)

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)

Inert gas (Argon or Nitrogen)

Standard laboratory glassware for inert atmosphere reactions

Procedure:

Reaction Setup:

To a dry Schlenk flask, add 2-amino-5-bromo-4-methylpyridine (1.0 eq.), the arylboronic

acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

Inert Atmosphere:

Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

Solvent Addition:

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

Reaction:

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous

stirring.

Monitor the reaction progress by TLC or LC-MS.
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Workup and Purification:

Once the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The successful formation of the C-C bond and the purity of the final product

should be confirmed by NMR and mass spectrometry.

Structure-Activity Relationship (SAR) Insights
The following diagram illustrates key points of diversification on a hypothetical kinase inhibitor

scaffold derived from 2-acetyl-4-methylpyridine and their potential impact on biological

activity.

Kinase Inhibitor Scaffold

Core Scaffold
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Occupies hydrophobic pocket
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R2 Group
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Solvent-exposed region
Affects solubility and PK properties

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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